molecular formula C13H28N2 B14245368 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- CAS No. 351331-27-6

1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)-

Cat. No.: B14245368
CAS No.: 351331-27-6
M. Wt: 212.37 g/mol
InChI Key: PPPRFIZNQYJYBX-CYBMUJFWSA-N
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Description

1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is a complex organic compound with a unique structure that includes an azecine ring and a propanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization reactions: to form the azecine ring.

    Amine functionalization: to introduce the propanamine group.

    Stereoselective synthesis: to ensure the correct (3R)- configuration.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: for small-scale synthesis.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted azecine derivatives.

Scientific Research Applications

1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- involves:

    Binding to specific molecular targets: Such as enzymes or receptors.

    Modulating biochemical pathways: Affecting processes like signal transduction or metabolic pathways.

    Exerting physiological effects: Leading to therapeutic outcomes or biological responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, octahydro-3-methyl-: Shares structural similarities but differs in its biological activity and applications.

    1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another structurally related compound with distinct chemical properties.

Uniqueness

1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

351331-27-6

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

3-[(3R)-3-methylazecan-1-yl]propan-1-amine

InChI

InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3/t13-/m1/s1

InChI Key

PPPRFIZNQYJYBX-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCN(C1)CCCN

Canonical SMILES

CC1CCCCCCCN(C1)CCCN

Origin of Product

United States

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